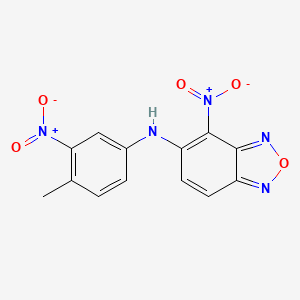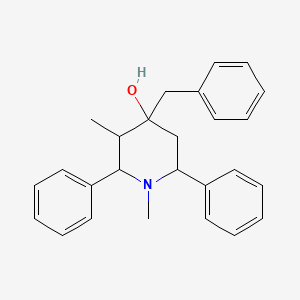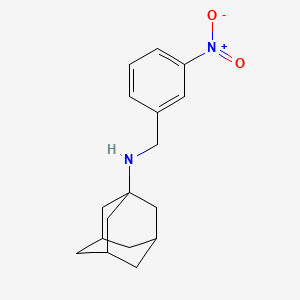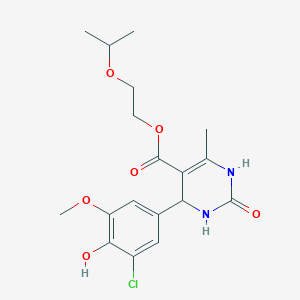![molecular formula C22H22N2O3S B5062136 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5062136.png)
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. MS-275 has been shown to have potent anticancer activity and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones. Acetylated histones are associated with an open chromatin structure, which allows for the activation of tumor suppressor genes and the repression of oncogenes. 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide also inhibits the activity of other proteins involved in cancer progression, such as heat shock protein 90 (HSP90) and hypoxia-inducible factor 1-alpha (HIF-1α).
Biochemical and Physiological Effects:
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. The compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide can also modulate the immune system by enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has several advantages as a research tool, including its potent anticancer activity and specificity for HDAC enzymes. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. Researchers need to carefully consider the appropriate concentration and exposure time when using 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide in their experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide, including the evaluation of its potential therapeutic applications in combination with other drugs or therapies. The compound could also be used as a research tool to study the role of HDAC enzymes in various diseases, including neurodegenerative disorders and inflammatory diseases. Researchers could also explore the development of new analogs of 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide with improved pharmacological properties and efficacy.
Conclusion:
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide is a promising compound with potent anticancer activity and potential therapeutic applications in various diseases. The compound works by inhibiting the activity of HDAC enzymes, leading to the activation of tumor suppressor genes and the repression of oncogenes. 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has several advantages as a research tool, but researchers need to carefully consider its limitations and potential toxicity. There are several future directions for the research on 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide, including the evaluation of its potential therapeutic applications in combination with other drugs or therapies and the development of new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with N-(1-phenylethyl)benzamide to form 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide. The compound is then purified using various chromatographic techniques to obtain the final product. The synthesis of 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to have potent anticancer activity against various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors like 4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death.
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-8-14-21(15-9-16)28(26,27)24-20-12-10-19(11-13-20)22(25)23-17(2)18-6-4-3-5-7-18/h3-15,17,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNUOOPEZBAGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5062063.png)

![1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5062088.png)
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5062095.png)
![1-(3-phenylpropyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062101.png)
![N-[5-(1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5062107.png)

![4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5062122.png)

![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)
![1-methyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5062153.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide](/img/structure/B5062157.png)
![[1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5062163.png)